4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate
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Overview
Description
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C14H13ClO4S . It is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylbenzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and methyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as substituted phenols or amines.
Oxidation: Products include oxidized derivatives of the methoxy and methyl groups.
Reduction: Reduced forms of the compound, such as alcohols.
Hydrolysis: Sulfonic acids and alcohols.
Scientific Research Applications
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the sulfonate group enhances its reactivity and solubility in various solvents .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 2-methoxybenzenesulfonate: Lacks the methyl group present in 4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate.
4-Chlorophenyl 2-methylbenzenesulfonate: Lacks the methoxy group.
2-Methoxy-5-methylbenzenesulfonate: Lacks the chlorophenyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the methoxy and methyl groups, along with the chlorophenyl group, makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
(4-chlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-10-3-8-13(18-2)14(9-10)20(16,17)19-12-6-4-11(15)5-7-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWUTXMULVDRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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